molecular formula C13H19NO3 B3119972 Ethyl 4-(2-(dimethylamino)ethoxy)benzoate CAS No. 25773-00-6

Ethyl 4-(2-(dimethylamino)ethoxy)benzoate

Cat. No. B3119972
CAS RN: 25773-00-6
M. Wt: 237.29 g/mol
InChI Key: GFOLGIRJSKEGEW-UHFFFAOYSA-N
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Description

Ethyl 4-(dimethylamino)benzoate, also known as Et-PABA, is a hydrophilic polymer that can be used as a derivative of 4-aminobenzoate . It is primarily used as a photo-initiator with strong estrogenic activity and finds application as an ultraviolet filter in sunscreens . The compound has a linear formula of (CH3)2NC6H4CO2C2H5 and a molecular weight of 193.24 .


Molecular Structure Analysis

The molecular structure of Ethyl 4-(dimethylamino)benzoate is represented by the linear formula (CH3)2NC6H4CO2C2H5 . This indicates that the compound contains a benzene ring (C6H4) with a dimethylamino group ((CH3)2N) and an ethyl ester group (CO2C2H5) attached to it .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 4-(dimethylamino)ethoxy)benzoate are not available, it’s known that similar compounds participate in various organic reactions. For instance, benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .


Physical And Chemical Properties Analysis

Ethyl 4-(dimethylamino)benzoate is a white crystalline powder . It has a melting point of 63-66 °C . The compound is also characterized by a refractive index of n20/D 1.542 .

Scientific Research Applications

Photoinitiator in Visible Light System

Ethyl 4-(dimethylamino)benzoate is used as a photoinitiator in visible light systems . A photoinitiator is a compound that absorbs light and converts it into chemical energy. This energy can then be used to initiate a chemical reaction, such as polymerization.

Cell Encapsulation Applications

This compound is employed as a photoinitiator in cell encapsulation applications . Cell encapsulation is a technique used in tissue engineering and regenerative medicine where cells are enclosed within a semi-permeable membrane that allows for the exchange of nutrients and waste but protects the cells from the immune response.

Fabrication of Photosensitizers in Dental Materials

Ethyl 4-(dimethylamino)benzoate is used as a co-initiator with camphorquinone (CQ) to form a self-adhesive composite for the fabrication of photosensitizers in dental materials . Photosensitizers are used in photodynamic therapy, a treatment modality that uses light to activate a drug that can then kill cells.

Organic Synthesis

This compound is also useful for organic synthesis . Organic synthesis is the process of constructing organic compounds via chemical reactions.

UV-Curing Coatings and Inks

Ethyl 4-(dimethylamino)benzoate is used in UV-curing coatings and inks for the initiation of photo polymerization of unsaturated prepolymers . UV-curing is a process in which ultraviolet light and visible light are used to initiate a photochemical reaction that generates a crosslinked network of polymers.

Mechanism of Action

Target of Action

Ethyl 4-(2-(dimethylamino)ethoxy)benzoate, also known as Ethyl 4-dimethylaminobenzoate , is a chemical compound with the molecular formula C11H15NO2 . It is primarily used as a photo-initiator , which means it absorbs light and initiates a reaction that produces radicals. These radicals can then initiate polymerization reactions, making this compound useful in various industrial applications .

Mode of Action

As a photo-initiator, Ethyl 4-(2-(dimethylamino)ethoxy)benzoate absorbs light and undergoes a chemical reaction to produce radicals . These radicals can then initiate polymerization reactions. The exact nature of these reactions and the resulting changes would depend on the specific compounds and conditions involved.

Biochemical Pathways

As a photo-initiator, it likely plays a role in the polymerization reactions of certain compounds . The downstream effects of these reactions would depend on the specific compounds and conditions involved.

Pharmacokinetics

As a photo-initiator, its bioavailability would likely be influenced by factors such as light exposure and the presence of other compounds that can undergo polymerization .

Result of Action

The primary result of Ethyl 4-(2-(dimethylamino)ethoxy)benzoate’s action as a photo-initiator is the production of radicals that can initiate polymerization reactions . This can lead to the formation of polymers from monomers, which has various applications in industries such as plastics and coatings .

Action Environment

The action, efficacy, and stability of Ethyl 4-(2-(dimethylamino)ethoxy)benzoate are likely influenced by environmental factors such as light exposure and temperature . As a photo-initiator, its activity is dependent on light, and its stability could be affected by factors such as temperature and the presence of other compounds .

Safety and Hazards

Ethyl 4-(dimethylamino)benzoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It’s associated with risks such as skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to wear protective gloves/clothing/eye protection/face protection .

Future Directions

While specific future directions for Ethyl 4-(2-(dimethylamino)ethoxy)benzoate are not available, it’s worth noting that similar compounds continue to be studied for their potential applications in various fields. For instance, compounds with similar structures are being explored for their uses in the preparation of sunscreens and ultrathin films of acrylates .

properties

IUPAC Name

ethyl 4-[2-(dimethylamino)ethoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-4-16-13(15)11-5-7-12(8-6-11)17-10-9-14(2)3/h5-8H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOLGIRJSKEGEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(2-(dimethylamino)ethoxy)benzoate

Synthesis routes and methods I

Procedure details

To a solution of ethyl 4-hydroxybenzoate (15.3 g) in N,N-dimethylformamide (150 mL) is added successively 2-dimethylaminoethyl chloride hydrochloride (15.9 g) and potassium carbonate (43.2 g) and the mixture is stirred at 110° C. overnight. To the reaction mixture is added water and the mixture is extracted with ethyl acetate. The organic layer is washed successively with a saturated sodium hydrogencarbonate solution and water, dried over anhydrous sodium sulfate, and concentrated in vacuo. The resultant crude product is purified by flash column chromatography on silica gel (Solvent; chloroform:methanol=10:1) to give ethyl 4-[2-(dimethylamino)ethoxy]benzoate (14.1 g, yield; 65%) as a brown oil. MS (APCI) m/z: 238 [M+H]+
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15.3 g
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15.9 g
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43.2 g
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150 mL
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Synthesis routes and methods II

Procedure details

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C[NH+](C)CCOS(C)(=O)=O
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Synthesis routes and methods III

Procedure details

20 g (0.12 mol) of ethyl 4-hydroxybenzoate were dissolved in 300 mL of ethylene glycol dimethyl ether in a nitrogen atmosphere. 11.6 g (0.29 mol) of 60% sodium hydroxide were added in portions over the course of 25 minutes while stirring at room temperature followed by heating to 50° C. and stirring for 1 hour. Moreover, 29.4 g (0.14 mol) of [2-(methanesulfonyloxy)ethyl]dimethylammonium chloride were added in portions over the course of 1 hour at the same temperature followed by additionally stirring for 2 hours. After adding 4 mL of acetic acid while cooling with ice, the precipitate that formed was filtered out. The filtrate was concentrated and ethyl acetate was added to the residue followed by extraction with 3% sulfuric acid. After washing the aqueous phase with ethyl acetate, potassium hydrogen carbonate was added to bring to pH8 followed by extraction with ethyl acetate. The organic layer was dried with magnesium sulfate followed by distilling off the solvent to obtain 26.3 g of the target substance (yield: 92%).
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20 g
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300 mL
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11.6 g
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[2-(methanesulfonyloxy)ethyl]dimethylammonium chloride
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29.4 g
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4 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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